Compound Description: SSR240612, chemically known as (2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride, is a potent, orally active, non-peptide bradykinin B1 receptor antagonist. [, ] It exhibits high selectivity for B1 receptors over B2 receptors (500- to 1000-fold) and effectively inhibits various bradykinin-induced responses, including inositol monophosphate formation, contractions of isolated rabbit aorta and rat ileum, and paw edema in mice. [, ] SSR240612 also demonstrates efficacy in reducing inflammation and pain in animal models of capsaicin-induced ear edema, splanchnic artery occlusion/reperfusion injury, UV-induced thermal hyperalgesia, formalin-induced nociception, and sciatic nerve constriction-induced neuropathic pain. [, ]
Relevance: Although structurally different from 2-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)-6-methoxy-4-quinolinecarboxamide, SSR240612 shares the presence of a 1,3-benzodioxol moiety and a piperidinyl group. [, ] Both compounds also demonstrate activity in biological systems, albeit targeting different receptors and pathways. The presence of these shared structural features and biological activity highlights the potential of compounds with these moieties for therapeutic development.
Compound Description: SB-431542 is a selective inhibitor of activin receptor-like kinase (ALK)5, the kinase domain of the transforming growth factor β (TGF-β) type I receptor. [] It effectively inhibits TGF-β1-induced Smad3 phosphorylation and nuclear localization, indicating its ability to block TGF-β signaling. [] SB-431542 significantly inhibits TGF-β1-induced collagen I α1 production in renal epithelial carcinoma A498 cells, suggesting its potential as an antifibrotic agent. []
Relevance: SB-431542 contains a 1,3-benzodioxol moiety, a key structural feature also present in 2-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)-6-methoxy-4-quinolinecarboxamide. [] This similarity suggests potential shared pharmacophoric elements between the two compounds. Despite targeting different receptors, the presence of the 1,3-benzodioxol moiety in both compounds highlights its potential role in influencing biological activity and warrants further exploration in designing novel therapeutics.
2-Benzo[1,3]dioxol-5-yl-3-benzyl-4-(4-methoxy- phenyl)-4-oxo-but-2-enoic acid monosodium salt (PD155080)
Compound Description: PD155080 is a selective endothelin A (ETA) receptor antagonist. [] Studies demonstrate its effectiveness in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm in rabbits when administered orally. [] PD155080 achieves plasma concentrations consistent with those reported to inhibit endothelin-1-induced vasoconstriction in vitro, supporting its potential for treating SAH-related complications. []
Relevance: PD155080 shares the 1,3-benzodioxol moiety with 2-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)-6-methoxy-4-quinolinecarboxamide. [] Furthermore, both compounds include a benzyl group in their structures. These structural similarities, along with their documented biological activities, emphasize the importance of the 1,3-benzodioxol and benzyl moieties in drug design and their potential for contributing to various pharmacological effects.
Ro 47-0203 (Bosentan)
Compound Description: Ro 47-0203, commercially known as Bosentan, acts as a dual endothelin A/B (ETA/B) receptor antagonist. [] Similar to PD155080, oral administration of Bosentan demonstrates effectiveness in preventing SAH-induced delayed cerebral vasospasm in rabbits. [] Bosentan achieves plasma and cerebrospinal fluid concentrations that correlate with its inhibitory effects on endothelin-1-induced vasoconstriction in vitro. [] These findings support its potential as a therapeutic agent for managing SAH-related vasospasm.
Relevance: While Bosentan lacks the 1,3-benzodioxol moiety present in 2-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)-6-methoxy-4-quinolinecarboxamide, it targets the same receptor as the structurally related compound PD155080, which does contain the 1,3-benzodioxol moiety. [] The shared biological activity of these endothelin receptor antagonists highlights the potential for exploring diverse chemical structures targeting the same receptor and underscores the importance of investigating structure-activity relationships within this class of compounds.
Compound Description: JTE907 is a selective cannabinoid CB2 receptor antagonist. [] It demonstrates inverse agonist activity in both adenylyl cyclase inhibition and arrestin recruitment assays, indicating its ability to reduce basal CB2 receptor activity. [] Studies reveal its potential for inhibiting tumor necrosis factor α (TNF-α)-enhanced acetylcholine release in guinea pig tracheas, suggesting a role in modulating airway hyperresponsiveness. []
Relevance: JTE907 features both a 1,3-benzodioxol moiety and a quinolinecarboxamide core, structural features also present in 2-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)-6-methoxy-4-quinolinecarboxamide. [, ] The presence of these shared structural motifs, despite targeting different receptors, suggests potential common pharmacophoric elements that contribute to their respective biological activities. These similarities warrant further investigation into the structure-activity relationships of compounds containing these moieties for various therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.